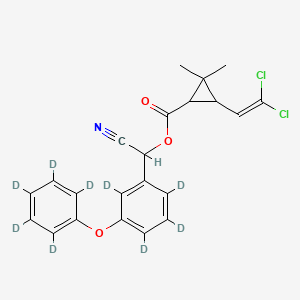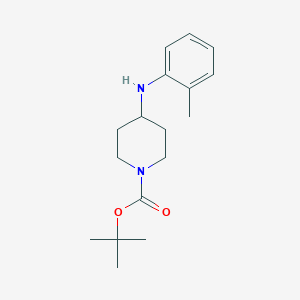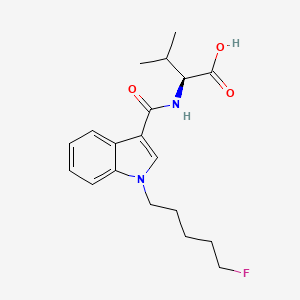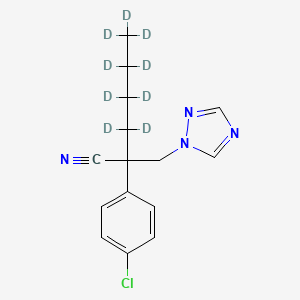
Myclobutanil-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Myclobutanil-d9 is a deuterated form of myclobutanil, a triazole fungicide. It is primarily used as an internal standard for the quantification of myclobutanil in various analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) . The deuterium atoms in this compound replace hydrogen atoms, making it useful in research and analytical applications due to its stability and distinguishable mass.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Myclobutanil-d9 involves several steps:
Synthesis of 2-(4-chlorophenyl)hexanenitrile: This compound is synthesized through a series of reactions starting from 4-chlorobenzaldehyde and butylmagnesium bromide.
Synthesis of 1-bromo-2-cyan-2-(4-chlorophenyl)hexane: This intermediate is prepared by bromination of the previously synthesized compound.
Synthesis of this compound: The final step involves the reaction of the intermediate with 1,2,4-triazole under specific conditions to yield this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the final product.
Chemical Reactions Analysis
Types of Reactions: Myclobutanil-d9 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Myclobutanil-d9 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of myclobutanil.
Biology: Employed in studies involving the metabolism and degradation of myclobutanil in biological systems.
Medicine: Investigated for its potential effects on various biological pathways and its role in inhibiting fungal growth.
Industry: Utilized in the agricultural industry as a fungicide to protect crops from fungal infections
Mechanism of Action
Myclobutanil-d9, like its non-deuterated counterpart, acts by inhibiting sterol biosynthesis in fungi. It specifically targets the enzyme sterol 14α-demethylase, which is involved in the biosynthesis of ergosterol, a critical component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death .
Comparison with Similar Compounds
Triadimefon: Another triazole fungicide with a similar mechanism of action.
Tebuconazole: A triazole fungicide used in agriculture.
Fluconazole: A triazole antifungal used in medicine.
Uniqueness: Myclobutanil-d9 is unique due to its deuterated form, which provides stability and allows for precise quantification in analytical methods. This makes it particularly valuable in research settings where accurate measurement of myclobutanil is required.
Properties
Molecular Formula |
C15H17ClN4 |
|---|---|
Molecular Weight |
297.83 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3,3,4,4,5,5,6,6,6-nonadeuterio-2-(1,2,4-triazol-1-ylmethyl)hexanenitrile |
InChI |
InChI=1S/C15H17ClN4/c1-2-3-8-15(9-17,10-20-12-18-11-19-20)13-4-6-14(16)7-5-13/h4-7,11-12H,2-3,8,10H2,1H3/i1D3,2D2,3D2,8D2 |
InChI Key |
HZJKXKUJVSEEFU-WRMMWXQOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
CCCCC(CN1C=NC=N1)(C#N)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


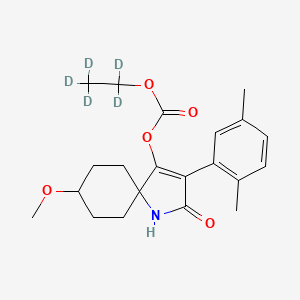
![3-[(2E,5Z)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855829.png)

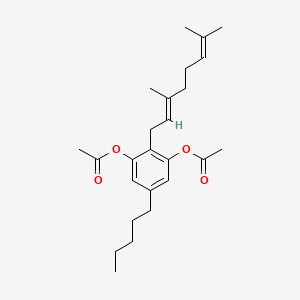
![1-(5,6-dichloro-1,3-benzothiazol-2-yl)-N-[(3R)-oxolan-3-yl]piperidine-4-carboxamide](/img/structure/B10855861.png)
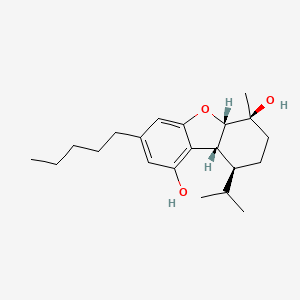
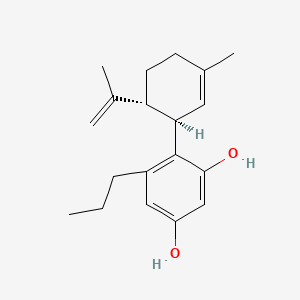
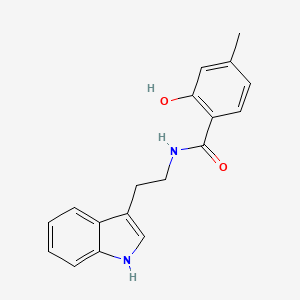
![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 4-(dimethylamino)butanoate](/img/structure/B10855893.png)
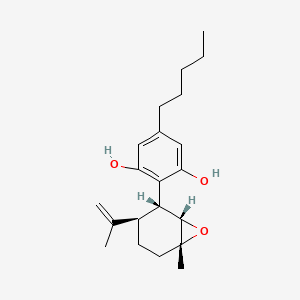
![[7-[4-(Dipropylamino)butyl]-13-(2-hexyloctanoyloxy)-7-hydroxytridecyl] 2-hexyloctanoate](/img/structure/B10855904.png)
